Technetium Tc-99m disofenin

Overview

Description

Technetium Tc-99m disofenin is a radiopharmaceutical agent used primarily in hepatobiliary imaging for diagnostic purposes. It is particularly effective for both planar and single photon tomographic scintigraphy, allowing for the quantitative measurement of liver, gallbladder, and bile duct function, as well as the detection of anatomical changes in the hepatobiliary system .

Preparation Methods

Technetium Tc-99m disofenin is prepared by reconstituting a lyophilized mixture of disofenin and stannous chloride with sterile, non-pyrogenic, oxidant-free sodium pertechnetate Tc-99m injection . The preparation involves the following steps:

Lyophilization: Disofenin and stannous chloride are lyophilized and stored under nitrogen.

Reconstitution: The lyophilized mixture is reconstituted with sodium pertechnetate Tc-99m injection.

Quality Control: The reconstituted solution undergoes quality control to ensure the correct radiochemical purity and stability.

Chemical Reactions Analysis

Reduction and Chelation Reactions

Tc-99m disofenin is synthesized via a stannous chloride-mediated reduction of sodium pertechnetate (Na[99mTcO₄]) followed by chelation with disofenin, an iminodiacetic acid (IDA) derivative.

Key Reaction Steps

-

Reduction of Pertechnetate :

Stannous chloride (SnCl₂) reduces technetium from the +7 oxidation state (TcO₄⁻) to a lower oxidation state (typically +3 or +4) to enable chelation . -

Chelation with Disofenin :

Reduced technetium binds to disofenin, forming a stable complex. The structure of the final complex remains uncharacterized, but it likely involves coordination through nitrogen and oxygen atoms of the IDA backbone .

Critical Reaction Parameters

Oxidation State and Coordination Chemistry

Tc-99m disofenin exists in a Tc(III) oxidation state within the complex, stabilized by the disofenin ligand. This aligns with studies on similar IDA derivatives, where technetium adopts a +3 state coordinated by two iminodiacetic acid groups .

Comparative Oxidation States in Technetium Complexes

| Compound | Oxidation State | Core Structure |

|---|---|---|

| Tc-99m disofenin | +3 | Tc³⁺-IDA complex |

| Tc-99m sestamibi | +1 | [Tc(CO)₃]⁺ core |

| Tc-99m sulfur colloid | +7 | Tc₂S₇ |

Common Impurities

-

Free pertechnetate (TcO₄⁻) : Arises from incomplete reduction or radiolytic decomposition .

-

Hydrolyzed technetium (TcO₂) : Forms if pH deviates from optimal range .

Stability Factors

Hepatic Uptake and Excretion

-

Uptake : Mediated by hepatocyte membrane carriers, independent of bilirubin levels .

-

Excretion : Rapid clearance via bile (91% within 2 hours) and minimal renal excretion (9%) .

Biodistribution Anomalies

-

Bone marrow visualization has been reported in rare cases due to altered biodistribution, possibly from impurities or formulation issues .

Analytical Methods

Scientific Research Applications

Hepatobiliary Imaging

Technetium Tc-99m disofenin is primarily indicated for:

- Diagnosis of Acute Cholecystitis : It helps visualize the gallbladder and detect inflammation or obstruction. Non-visualization of the gallbladder within four hours post-injection suggests acute cholecystitis .

- Assessment of Hepatic Function : The agent allows for the evaluation of liver function by measuring the hepatic uptake and excretion patterns .

Case Studies

Several case studies highlight the versatility of this compound in clinical settings:

- A study documented the use of this compound for visualizing bone marrow in a patient with liver disease, demonstrating unexpected biodistribution patterns that could aid in diagnosing hepatic conditions .

- Another case illustrated its effectiveness in a pediatric patient with fulminant hepatic failure, where it successfully visualized biliary excretion despite severe liver dysfunction .

Absorption and Clearance

- Absorption : Peak liver uptake occurs within minutes post-injection, indicating efficient absorption.

- Clearance : Approximately 9% of the administered activity is excreted through urine within two hours, while most is cleared through the hepatobiliary system .

Comparative Efficacy

| Imaging Agent | Indication | Sensitivity | Specificity |

|---|---|---|---|

| This compound | Acute cholecystitis diagnosis | High (specific to gallbladder) | Moderate |

| Technetium Tc-99m Mebrofenin | Hepatobiliary function assessment | High | High |

This table highlights how this compound compares with other imaging agents regarding its primary application in diagnosing acute cholecystitis.

Mechanism of Action

Technetium Tc-99m disofenin functions as a diagnostic agent by emitting gamma rays detectable by imaging equipment. After intravenous injection, the compound is rapidly cleared from the circulation and taken up by hepatocytes. The gamma rays emitted by technetium Tc-99m allow for the visualization of the hepatobiliary system . The molecular targets include the liver, gallbladder, and bile ducts, and the pathways involved are related to the uptake and excretion of the radiopharmaceutical by hepatocytes .

Comparison with Similar Compounds

Technetium Tc-99m disofenin is compared with other similar radiopharmaceuticals, such as technetium Tc-99m mebrofenin and technetium Tc-99m dimethyl acetanilide iminodiacetic acid:

Technetium Tc-99m Mebrofenin: Similar to disofenin, mebrofenin is used for hepatobiliary imaging but has a higher hepatic uptake and faster biliary excretion.

Technetium Tc-99m Dimethyl Acetanilide Iminodiacetic Acid: This compound was used before disofenin and has similar diagnostic applications but differs in the nature of its substituents.

This compound is unique due to its high liver to renal extraction ratio and its reduced dependency on serum bilirubin levels for hepatic uptake .

Properties

Key on ui mechanism of action |

Gallbladder visualization and visualization of intestinal activity occurs by 60 minutes post-injection in individuals with normal hepatobiliary function. Radiopharmaceutical agent is delivered to liver sinusoids via the portal vein and hepatic artery to diffuse through the pores in the endothelial lining to bind to a specific membrane bound carrier, which transports the tracer across the hepatocyte membrane and into the hepatocyte. Once inside the hepatocyte, the tracer may be bound by various enzymes and/or undergo metabolism. |

|---|---|

Molecular Formula |

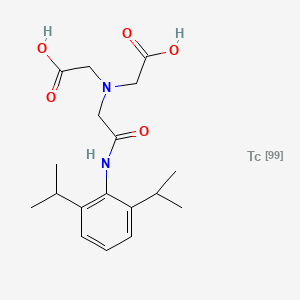

C18H26N2O5Tc |

Molecular Weight |

449.3 g/mol |

IUPAC Name |

2-[carboxymethyl-[2-[2,6-di(propan-2-yl)anilino]-2-oxoethyl]amino]acetic acid;technetium-99 |

InChI |

InChI=1S/C18H26N2O5.Tc/c1-11(2)13-6-5-7-14(12(3)4)18(13)19-15(21)8-20(9-16(22)23)10-17(24)25;/h5-7,11-12H,8-10H2,1-4H3,(H,19,21)(H,22,23)(H,24,25);/i;1+1 |

InChI Key |

JNJYQGLIZTUSCW-IEOVAKBOSA-N |

Isomeric SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CN(CC(=O)O)CC(=O)O.[99Tc] |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CN(CC(=O)O)CC(=O)O.[Tc] |

Synonyms |

99m Tc Disofenin 99m-Tc-Disofenin 99mTc DISIDA 99mTc Disofenin 99mTc-DISIDA 99mTc-Disofenin Acid, Technetium-99m-Diisopropyliminodiacetic Disofenin, Tc-99m Hepatolite Tc 99m Disofenin Tc-99m Disofenin Technetium 99m Diisopropyliminodiacetic Acid Technetium 99m Disofenin Technetium Tc 99m Disofenin Technetium-99m-Diisopropyliminodiacetic Acid Technetium-99m-Disofenin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.